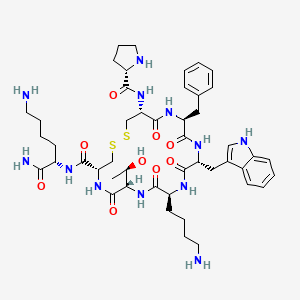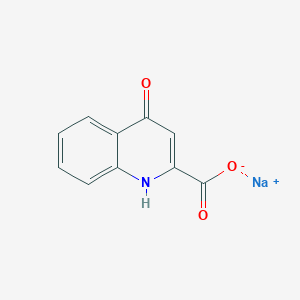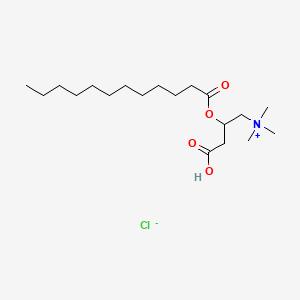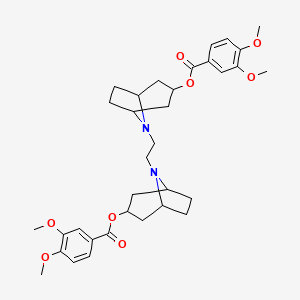![molecular formula C19H22O7 B1139192 9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione CAS No. 66018-38-0](/img/structure/B1139192.png)
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
Overview
Description
Mechanism of Action
Target of Action
FR148083, also known as 5Z-7-Oxozeaenol, is a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 . The primary targets of FR148083 are TAK1 (Transforming growth factor-beta-activated kinase 1) and VEGF-R2 (Vascular endothelial growth factor receptor 2). TAK1 plays a crucial role in the MAPK signaling pathway, while VEGF-R2 is involved in angiogenesis .
Mode of Action
FR148083 acts as an ATP-competitive inhibitor of TAK1 and VEGF-R2 . It binds to the ATP binding site of these proteins, inhibiting their activity . The compound forms a covalent bond with the Sgamma of ERK2 Cys166, and also forms hydrogen bonds with the backbone NH of Met108, Nzeta of Lys114, backbone C=O of Ser153, Ndelta2 of Asn154, and hydrophobic interactions with the side chains of Ile31 .
Biochemical Pathways
FR148083 affects the MAPK/ERK pathway and the VEGF signaling pathway . By inhibiting TAK1, it prevents the activation of downstream MAPKs, including JNK and p38 . By inhibiting VEGF-R2, it can potentially disrupt angiogenesis .
Result of Action
FR148083’s inhibition of TAK1 and VEGF-R2 can lead to the suppression of the MAPK signaling pathway and angiogenesis, respectively . This can potentially result in anti-inflammatory and anti-angiogenic effects .
Biochemical Analysis
Biochemical Properties
FR148083, L783279, and LL-Z 1640-2 interact with several enzymes and proteins. It acts as a potent irreversible and selective inhibitor of TAK1 (transforming growth factor β-activated protein kinase 1) and VEGF-R2 (vascular endothelial growth factor receptor 2), with IC50s of 8 nM and 52 nM, respectively . It also inhibits MEK1 (mitogen-activated protein kinase kinase 1) and three other MAPKKKs (mitogen-activated protein kinase kinase kinase), but at much higher concentrations .
Cellular Effects
FR148083, L783279, and LL-Z 1640-2 have significant effects on various types of cells and cellular processes. They influence cell function by inhibiting the kinase activity of TAK1 . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of FR148083, L783279, and LL-Z 1640-2 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects at the molecular level by irreversibly inhibiting TAK1, a major member of the MAPKKK family .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR148083 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is derived from microbial sources, specifically from the fungus Cochliobolus lunatus .
Industrial Production Methods
Industrial production of FR148083 involves fermentation processes using the fungal strain Cochliobolus lunatus. The compound is then extracted and purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
FR148083 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, vary depending on the desired reaction .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of FR148083, as well as various substituted analogs. These products retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
FR148083 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its anti-protozoan properties and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer due to its inhibitory effects on TAK1 and VEGF-R2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific kinases and signaling pathways
Comparison with Similar Compounds
Similar Compounds
5Z-7-Oxozeaenol: Another potent inhibitor of TAK1 with similar inhibitory effects.
SB203580: A selective inhibitor of p38 MAP kinase, which shares some overlapping pathways with TAK1.
SP600125: An inhibitor of JNK, another kinase involved in stress and inflammatory responses
Uniqueness
FR148083 is unique due to its high selectivity and potency as an irreversible inhibitor of both TAK1 and VEGF-R2. This dual inhibition makes it a valuable tool in studying the interplay between inflammation and angiogenesis, as well as a potential therapeutic agent for diseases involving these pathways .
Properties
IUPAC Name |
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-19-3 | |
| Record name | (5Z)-7-Oxozeaenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


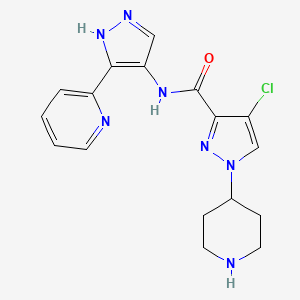
![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)
![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)
